

An In-depth Technical Guide to Chloro(triphenylphosphine)gold(I)

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Compound of Interest

Compound Name: Triphenylphosphinechlorogold

Cat. No.: B15546720

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CAS Number: 14243-64-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chloro(triphenylphosphine)gold(I), a pivotal gold(I) complex in chemical synthesis and a compound of increasing interest in medicinal chemistry. This document details its physicochemical properties, synthesis and characterization, reactivity, and applications, with a focus on its role in catalysis and its potential as an anticancer agent.

Core Properties and Characterization

Chloro(triphenylphosphine)gold(I), with the chemical formula $(C_6H_5)_3PAuCl$, is a colorless, air-stable crystalline solid. It is a common and versatile starting material for the synthesis of other gold(I) and gold(III) compounds. Its linear geometry is characteristic of two-coordinate Au(I) complexes.

Physicochemical and Structural Data

The fundamental physical, structural, and spectroscopic properties of Chloro(triphenylphosphine)gold(I) are summarized in the tables below for ease of reference.

Identifier	Value
Chemical Name	Chloro(triphenylphosphine)gold(I)
Synonyms	Triphenylphosphinegold(I) chloride, (Ph ₃ P)AuCl
CAS Number	14243-64-2
Molecular Formula	C ₁₈ H ₁₅ AuClP
Molecular Weight	494.71 g/mol [1][2]
Appearance	White to colorless crystalline solid[1][2]
Melting Point	236–249 °C[1][2]
Density	1.97 g/cm ³ [1]
Solubility	Soluble in dichloromethane, acetonitrile, benzene, and acetone. Insoluble in water and ethanol.[2]

Crystallographic Data

The solid-state structure has been determined by single-crystal X-ray diffraction, revealing a linear P—Au—Cl arrangement.

Parameter	Value
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁ [1]
Unit Cell Dimensions	a = 12.300(4) Å, b = 13.084(4) Å, c = 10.170(3) Å[1]
Z	4
Bond Length (Au—P)	2.235(3) Å
Bond Length (Au—Cl)	2.279(3) Å
Bond Angle (P-Au-Cl)	~180° (Linear Geometry)[1]

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of Chloro(triphenylphosphine)gold(I). Key data are presented below.

Technique	Solvent/Matrix	Observed Signals (δ / ppm or ν / cm^{-1}) and Assignments
^{31}P NMR	CD_2Cl_2	28.20 - 33.13 ppm (singlet), indicating coordination to the gold center.
^{13}C NMR	CD_2Cl_2	Phenyl carbons: 134.66 (d, $J=13.6$ Hz), 133.24 (d, $J=2.8$ Hz), 130.08 (d, $J=12.4$ Hz), 127.54 (d, $J=68.0$ Hz).
^1H NMR	CDCl_3	~ 7.28 - 7.74 ppm (multiplet), corresponding to the 15 protons of the three phenyl rings on the phosphine ligand.
FT-IR	KBr Pellet	~ 3050 cm^{-1} : C-H stretching (aromatic). ~ 1480 , 1435 cm^{-1} : C=C stretching (aromatic ring). ~ 1100 cm^{-1} : P-C stretching. ~ 752 , 692 cm^{-1} : C-H bending (aromatic). ~ 332 cm^{-1} : Au-Cl stretching.

Experimental Protocols

Detailed methodologies for the synthesis and key applications of Chloro(triphenylphosphine)gold(I) are provided below.

Synthesis of Chloro(triphenylphosphine)gold(I)

Two common, high-yielding synthetic routes are described.

Method A: From Chloroauric Acid This is a one-pot reduction-ligation procedure.

- Materials: Chloroauric acid (HAuCl_4), Triphenylphosphine (PPh_3), 95% Ethanol.
- Procedure:
 - Dissolve Chloroauric acid (HAuCl_4) in 95% ethanol.
 - In a separate flask, dissolve two equivalents of Triphenylphosphine (PPh_3) in 95% ethanol.
 - Slowly add the triphenylphosphine solution to the stirring chloroauric acid solution. The reaction is a reduction of Au(III) to Au(I) .
 - A colorless solid, Chloro(triphenylphosphine)gold(I), will precipitate from the solution.
 - Stir the mixture for 1-2 hours to ensure the reaction goes to completion.
 - Collect the solid product by vacuum filtration.
 - Wash the product with ethanol to remove the byproduct, triphenylphosphine oxide (Ph_3PO), and any unreacted starting materials.
 - Dry the final product under vacuum.
- Reaction: $\text{HAuCl}_4 + \text{H}_2\text{O} + 2 \text{PPh}_3 \rightarrow (\text{Ph}_3\text{P})\text{AuCl} + \text{Ph}_3\text{PO} + 3 \text{HCl}$ [\[1\]](#)

Method B: From (Dimethyl sulfide)gold(I) chloride This method involves a ligand displacement reaction.

- Materials: (Dimethyl sulfide)gold(I) chloride ($(\text{CH}_3)_2\text{SAuCl}$), Triphenylphosphine (PPh_3), Dichloromethane, Methanol.
- Procedure:
 - Dissolve (Dimethyl sulfide)gold(I) chloride in dichloromethane.
 - Add one equivalent of triphenylphosphine dissolved in dichloromethane to the solution.
 - The reaction occurs almost immediately, displacing the dimethyl sulfide ligand.

- Stir the reaction mixture at room temperature for 30 minutes.
- Precipitate the product by adding methanol to the reaction mixture.
- Collect the white solid by vacuum filtration, wash with methanol, and dry under vacuum.

Generation of Cationic Gold(I) Catalyst for Organic Synthesis

Chloro(triphenylphosphine)gold(I) serves as a stable precatalyst that is activated in situ to generate the catalytically active cationic species.

- Materials: Chloro(triphenylphosphine)gold(I), Silver salt of a non-coordinating anion (e.g., AgSbF_6 , AgBF_4 , AgOTf), Anhydrous solvent (e.g., Dichloromethane, Toluene).
- Procedure:
 - In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Chloro(triphenylphosphine)gold(I) in the anhydrous solvent.
 - Add one equivalent of the silver salt (e.g., AgSbF_6).
 - A white precipitate of silver chloride (AgCl) will form immediately.
 - Stir the mixture at room temperature for 15-30 minutes in the dark to protect the light-sensitive silver salts.
 - The resulting solution contains the active cationic gold(I) species, $[\text{Ph}_3\text{PAu}]^+$, with a non-coordinating counter-anion (e.g., SbF_6^-). This solution can be used directly for catalytic reactions.^[1]
 - Optionally, the AgCl precipitate can be removed by filtration through Celite or a syringe filter before adding the substrate.

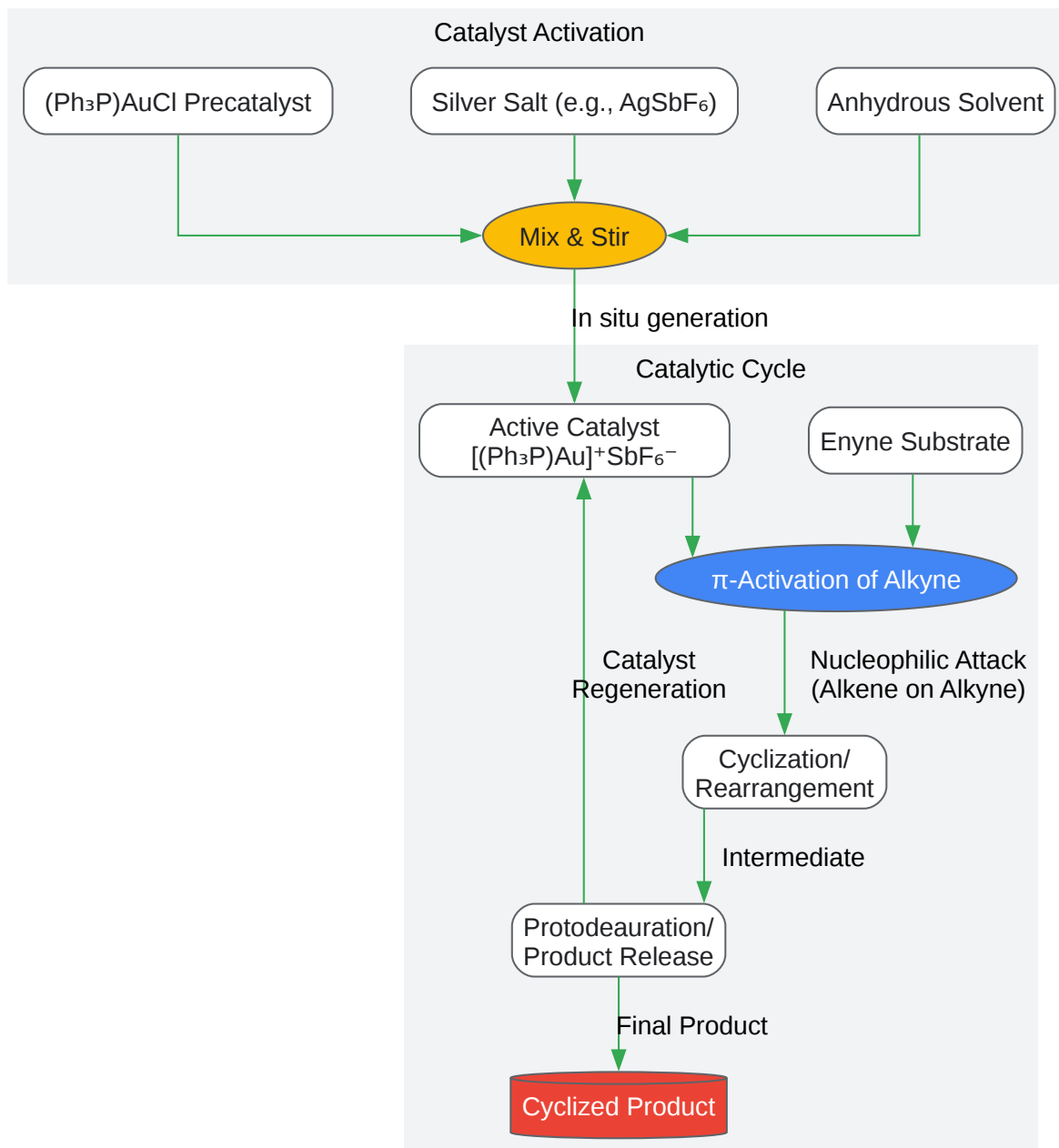
Applications and Mechanisms

The utility of Chloro(triphenylphosphine)gold(I) spans from homogeneous catalysis to the development of novel therapeutic agents.

Role in Homogeneous Catalysis

As a precursor to cationic gold(I) species, this complex is a cornerstone of modern gold catalysis, particularly for the activation of alkynes and allenes toward nucleophilic attack. A primary application is in the cycloisomerization of enynes.

The following diagram illustrates the general workflow for using Chloro(triphenylphosphine)gold(I) as a precatalyst in a typical enyne cycloisomerization reaction.



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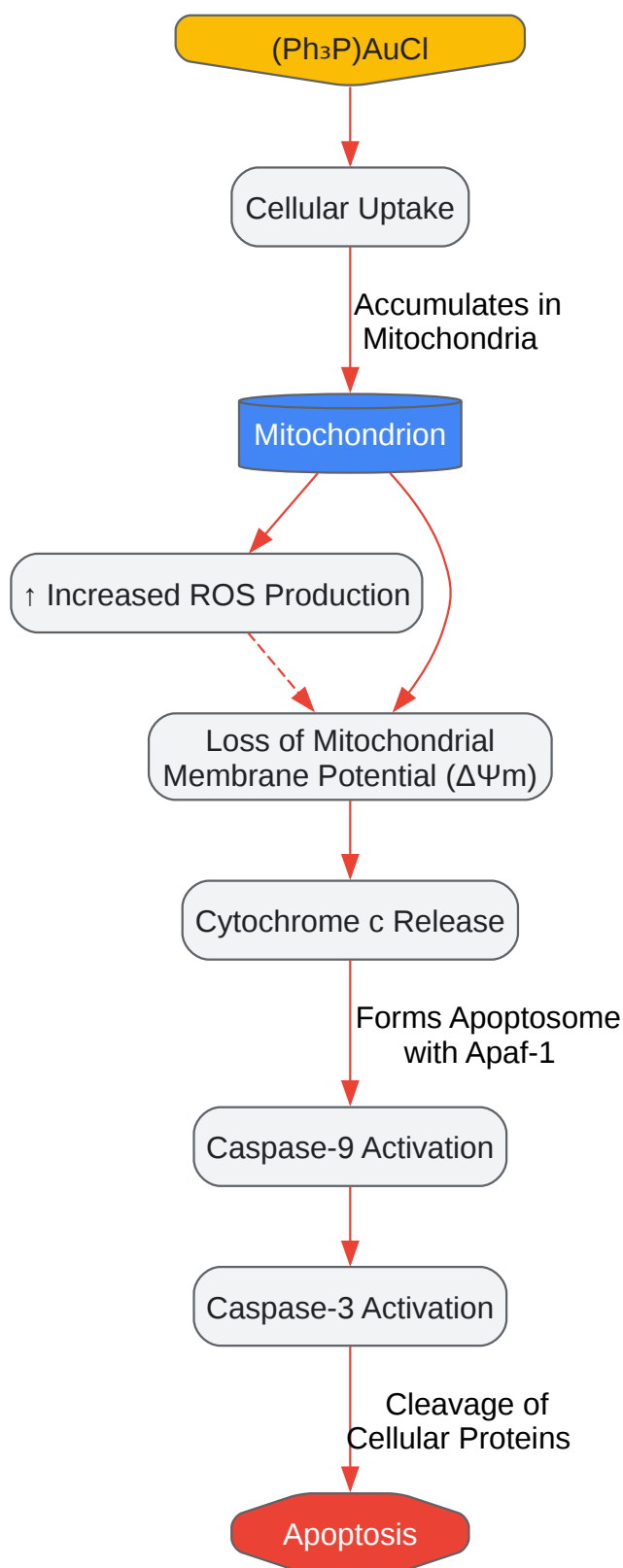
Workflow for a typical gold-catalyzed enyne cycloisomerization.

This process involves the in situ formation of a highly electrophilic gold(I) cation that coordinates to the alkyne moiety of the enyne substrate. This coordination activates the alkyne, rendering it susceptible to intramolecular nucleophilic attack by the tethered alkene, which initiates the cyclization cascade.

Anticancer Activity and Biological Mechanism

Chloro(triphenylphosphine)gold(I) has demonstrated significant antiproliferative activity against various cancer cell lines, including human breast adenocarcinoma (MCF-7), often showing greater potency than the established chemotherapy drug, cisplatin.^[2] Its mechanism of action is distinct from platinum-based drugs, as it does not primarily target nuclear DNA. Instead, it induces cell death primarily through apoptosis initiated by mitochondrial dysfunction.

The proposed apoptotic pathway initiated by Chloro(triphenylphosphine)gold(I) involves several key cellular events, as depicted in the diagram below.



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Proposed apoptotic pathway induced by Chloro(triphenylphosphine)gold(I).

The compound is believed to enter the cell and accumulate in the mitochondria. This leads to an increase in reactive oxygen species (ROS), a collapse of the mitochondrial membrane potential, and the release of cytochrome c into the cytosol. Cytochrome c then activates the caspase cascade (specifically Caspase-9 and the executioner Caspase-3), leading to programmed cell death.^[2] Furthermore, gold(I) phosphine complexes are known inhibitors of the selenoenzyme thioredoxin reductase (TrxR), an enzyme crucial for maintaining cellular redox balance. Inhibition of TrxR can exacerbate oxidative stress and contribute significantly to the apoptotic mechanism.

Safety and Handling

Chloro(triphenylphosphine)gold(I) is associated with specific hazards and should be handled with appropriate safety precautions.

- GHS Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Measures:
 - Handle in a well-ventilated area or fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
 - Avoid breathing dust.
 - Wash hands thoroughly after handling.
- Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.

This guide is intended for informational purposes for a professional audience and does not replace the need for a thorough risk assessment before use. Always consult the latest Safety Data Sheet (SDS) for complete safety and handling information.

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References

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